molecular formula C9H11NO2 B153057 3-Acetyl-4-oxocyclohexane-1-carbonitrile CAS No. 127682-20-6

3-Acetyl-4-oxocyclohexane-1-carbonitrile

Cat. No.: B153057
CAS No.: 127682-20-6
M. Wt: 165.19 g/mol
InChI Key: JDAWWDWUQMCZFD-UHFFFAOYSA-N
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Description

3-Acetyl-4-oxocyclohexane-1-carbonitrile (CAS: 127682-20-6) is a cyclohexane derivative featuring a ketone group at position 4, a nitrile group at position 1, and an acetyl substituent at position 3 . Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

CAS No.

127682-20-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-acetyl-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h7-8H,2-4H2,1H3

InChI Key

JDAWWDWUQMCZFD-UHFFFAOYSA-N

SMILES

CC(=O)C1CC(CCC1=O)C#N

Canonical SMILES

CC(=O)C1CC(CCC1=O)C#N

Synonyms

Cyclohexanecarbonitrile, 3-acetyl-4-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-acetyl-4-oxocyclohexane-1-carbonitrile and its analogs:

Compound Name Molecular Formula Core Structure Substituents Functional Groups Key References
This compound C₉H₁₁NO₂ Cyclohexane Acetyl (C3), Oxo (C4), CN (C1) Ketone, Nitrile, Acetyl
4-Oxo-1-phenylcyclohexanecarbonitrile C₁₃H₁₁NO Cyclohexane Phenyl (C1), Oxo (C4), CN (C1) Ketone, Nitrile
3-Cyanochromone (4-Oxo-4H-1-benzopyran-3-carbonitrile) C₁₀H₅NO₂ Benzopyran CN (C3), Oxo (C4) Aromatic, Ketone, Nitrile
4-Cyano-4-(4-fluorophenyl)cyclohexanone C₁₃H₁₂FNO Cyclohexane 4-Fluorophenyl (C4), Oxo, CN Ketone, Nitrile, Fluorine
2-(4-Oxocyclohexyl)acetonitrile C₈H₁₁NO Cyclohexane Acetonitrile (C2), Oxo (C4) Ketone, Nitrile
Key Observations:
  • Core Structure: The benzopyran-based 3-cyanochromone differs significantly due to its fused aromatic ring, enabling π-π interactions and enhanced stability compared to the saturated cyclohexane analogs.
  • Functional Groups : All compounds share a ketone and nitrile, but the acetyl group in the target compound adds a reactive site for further derivatization.
This compound
  • The nitrile group may participate in nucleophilic additions (e.g., with amines or hydrazines) or reductions to amines.
  • The acetyl group could undergo condensation reactions or serve as a directing group for electrophilic substitution.
3-Cyanochromone (Benzopyran Derivative)
  • Exhibits diverse reactivity, including [3+2] and [4+2] cycloadditions due to its conjugated system .
  • The nitrile group undergoes nucleophilic additions (e.g., with hydroxylamine to form amidoximes) .
4-Cyano-4-(4-fluorophenyl)cyclohexanone
  • Fluorine substituents enhance metabolic stability, making this compound a candidate for pharmaceutical intermediates .
  • The ketone and nitrile groups enable tandem reactions, such as Knoevenagel condensations.
4-Oxo-1-phenylcyclohexanecarbonitrile

Physical and Pharmacological Properties

  • Solubility: Benzopyran derivatives (e.g., 3-cyanochromone) are less soluble in polar solvents due to aromaticity, whereas acetylated cyclohexane analogs may exhibit improved solubility in organic solvents.
  • Thermal Stability : Fluorinated derivatives (e.g., ) show higher thermal stability due to strong C-F bonds.

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